molecular formula C13H14F3N3O B2704822 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 2381059-58-9

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2704822
CAS No.: 2381059-58-9
M. Wt: 285.27
InChI Key: VHRPHFOGWQYPNC-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
1-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is a small organic molecule featuring:

  • A prop-2-en-1-one (acryloyl) group linked to a piperazine ring.
  • A 5-(trifluoromethyl)pyridin-2-yl substituent on the piperazine nitrogen.
  • The trifluoromethyl (–CF₃) group on the pyridine ring confers enhanced lipophilicity and metabolic stability, characteristics critical for drug-like molecules .

Properties

IUPAC Name

1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-2-12(20)19-7-5-18(6-8-19)11-4-3-10(9-17-11)13(14,15)16/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRPHFOGWQYPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps. One common method starts with the preparation of the trifluoromethylpyridine derivative, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is subsequently subjected to a reaction with propenone to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine moiety linked to a pyridine ring with a trifluoromethyl group, contributing to its unique electronic properties. Its molecular formula is C14H15F3N4C_{14}H_{15}F_3N_4, and it has shown promising biological activities that warrant further exploration.

Antitumor Activity

Recent studies have highlighted the potential of 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one as an antitumor agent. For instance, derivatives of similar structures have been evaluated for their efficacy against various cancer cell lines. A study indicated that compounds derived from piperazine and pyridine exhibited selective inhibition of eukaryotic initiation factor 4A3 (eIF4A3), which is crucial in cancer cell proliferation. The compounds demonstrated significant antitumor efficacy in xenograft models, with tumor control values indicating promising therapeutic potential without severe toxicity .

Neuropharmacological Applications

The compound's structural characteristics suggest potential applications in neuropharmacology. Research into related piperazine derivatives has shown promise as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents. These compounds can modulate neurotransmitter systems, providing avenues for treating disorders such as anxiety and depression .

Antimicrobial Properties

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Studies on similar trifluoromethyl-containing compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Case Study 1: eIF4A3 Inhibition

In a detailed investigation, a series of pyridine-piperazine derivatives were synthesized and tested for their ability to inhibit eIF4A3. The most promising candidates showed significant antitumor effects in vivo with minimal side effects. This study underscores the potential of this compound as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar trifluoromethyl-pyridine derivatives, which revealed their ability to influence serotonin pathways significantly. These findings suggest that modifications on the piperazine ring can enhance the selectivity and potency of these compounds as SSRIs, indicating a pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The piperazine ring can interact with various receptors, modulating their activity and leading to the desired biological effects. The propenone group may also participate in covalent bonding with target proteins, further influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one with structurally related compounds, focusing on substituent effects, heterocyclic variations, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Variation Key Substituents Biological Target/Activity (Inferred) Reference
Target Compound Piperazine + acryloyl + pyridin-2-yl –CF₃ at pyridine C5 Not explicitly stated
5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j) Piperazine + pentanamide + phenyl –CN at phenyl C2 Dopamine D3 receptor selectivity
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7k) Piperazine + pentanamide + phenyl –CF₃ at phenyl C2 Dopamine D3 receptor selectivity
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) Piperazine + butanone + pyridin-2-yl –Cl and –CF₃ at pyridine C3/C5; thiophene Not explicitly stated
4-(Thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one (13) Piperazine + butanone + pyridin-2-yl –CF₃ at pyridine C5; thiophene Not explicitly stated
QO4 (Pyrimidine analog) Piperazine + propoxypropan-2-yl + pyridazinone –CF₃ at pyrimidine C5; pyridazinone core Not explicitly stated

Key Observations

Thiophene-containing analogs (e.g., MK45, compound 13) introduce sulfur-based aromaticity, which may influence solubility and target engagement .

Substituent Effects :

  • –CF₃ vs. –CN : In compounds 7j and 7k, replacing –CF₃ with –CN on phenyl reduces lipophilicity but retains dopamine D3 receptor selectivity .
  • Chlorine Addition : MK45’s pyridine ring includes a –Cl substituent, which may enhance steric hindrance or polar interactions compared to the target compound .

Linker and Functional Groups: Acryloyl (prop-2-en-1-one) vs.

Physicochemical Properties: The –CF₃ group in the target compound likely increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

Research Implications and Gaps

  • While dopamine D3 receptor activity is demonstrated for phenyl-substituted analogs (7j/7k) , the target compound’s biological profile remains uncharacterized.
  • Future studies should prioritize in vitro assays to evaluate GPCR binding, pharmacokinetics, and cytotoxicity.

Biological Activity

1-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is a synthetic organic compound notable for its complex structure, which includes a piperazine ring and a trifluoromethyl group. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on current research findings.

Structural Characteristics

The structural formula of this compound reveals a ketone functional group, which is crucial for its biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine moieties demonstrate promising activity against various bacterial strains, including Mycobacterium kansasii and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values suggest that these compounds can be comparable to established antibiotics.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. It has been shown to induce cytotoxic effects on cancer cell lines such as THP-1 (human monocytic leukemia) and A-431 (epidermoid carcinoma) . Structure-activity relationship (SAR) analyses have identified key structural features that enhance its antiproliferative effects, such as the incorporation of electron-withdrawing groups which increase potency against cancer cells .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system. It has been identified as a modulator of the TRPV1 receptor, which plays a role in pain sensation and inflammation . This suggests potential applications in pain management therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine ring facilitates binding to various receptors, including neurotransmitter receptors and ion channels.
  • Enzyme Inhibition : The carbonyl group may interact with active sites of enzymes, inhibiting their function and altering metabolic pathways.
  • Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances interaction with cellular membranes, potentially disrupting membrane integrity in microbial cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Study ADemonstrated significant antibacterial activity against M. kansasii with an MIC of 31.75 μM .
Study BShowed cytotoxic effects on A-431 cells with IC50 values lower than standard chemotherapeutics .
Study CIdentified as a TRPV1 receptor modulator with potential implications for pain relief .

Q & A

Q. What are the optimized synthetic routes for 1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one?

The compound can be synthesized via coupling reactions between piperazine derivatives and functionalized pyridine intermediates. A validated protocol involves:

  • Reacting 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a prop-2-en-1-one derivative using coupling reagents like HOBt and TBTU in anhydrous DMF, with NEt₃ as a base .
  • Purification via column chromatography or recrystallization, followed by characterization using HPLC and mass spectrometry.
    Key considerations include moisture control (anhydrous conditions) and stoichiometric ratios to minimize side products.

Q. How can spectroscopic and chromatographic methods ensure structural fidelity?

  • NMR : Use ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for ¹³CF₃) and the enone moiety (α,β-unsaturated carbonyl, δ ~6.5-7.5 ppm for protons).
  • HPLC-MS : Employ a C18 column with a gradient elution (e.g., ammonium acetate buffer (pH 6.5)/acetonitrile) to assess purity and detect trace impurities .
  • FTIR : Verify the carbonyl stretch (~1680 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹).

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays.
  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the enone moiety. Degradation under UV light or prolonged room-temperature exposure has been observed; stability studies using accelerated thermal analysis (40°C/75% RH) are advised .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies targeting pyridinyl-piperazine derivatives?

  • Core modifications : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) to evaluate electronic effects on target binding. For example, fluorination at the 4-position of the pyridine ring enhances metabolic stability .
  • Piperazine substitutions : Replace the trifluoromethyl group with bioisosteres (e.g., cyano, sulfonyl) to assess steric and electronic impacts.
  • Enone optimization : Test saturated (propane-1-one) vs. α,β-unsaturated analogs to determine the role of conjugation in activity.

Q. What computational strategies predict target interactions and binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., MAPK or PI3K) due to the compound’s piperazine-enone scaffold .
  • MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the ligand-receptor complex.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors from the pyridine nitrogen) for virtual screening of analogs.

Q. How to resolve contradictions in biological data across experimental models?

  • Batch variability : Ensure synthetic consistency by quantifying impurities (e.g., unreacted piperazine) via LC-MS. Even minor contaminants (e.g., <0.5%) can skew IC₅₀ values in kinase assays .
  • Assay conditions : Optimize cell permeability by adjusting DMSO concentrations (≤0.1% for sensitive cell lines). Contradictory cytotoxicity results may arise from differences in serum protein binding across media .
  • Target selectivity : Profile off-target effects using kinome-wide screening (e.g., Eurofins KinaseProfiler) to contextualize activity discrepancies.

Methodological Considerations

  • Synthetic reproducibility : Validate reaction scales (mg to gram) using microfluidic reactors to maintain yield consistency .
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw) to avoid misassignment of aromatic protons.
  • Ethical compliance : Adhere to institutional guidelines for handling fluorinated compounds, given their potential environmental persistence .

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